molecular formula C25H24N2O5 B11258829 8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11258829
M. Wt: 432.5 g/mol
InChI Key: HQQDLZIYDGKGOC-UHFFFAOYSA-N
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Description

8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, hydroxy groups, and bichromene moieties, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H24N2O5/c1-2-26-9-11-27(12-10-26)15-20-21(28)8-7-17-18(14-23(29)32-24(17)20)19-13-16-5-3-4-6-22(16)31-25(19)30/h3-8,13-14,28H,2,9-12,15H2,1H3

InChI Key

HQQDLZIYDGKGOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylpiperazine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps to form the bichromene structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .

Scientific Research Applications

8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and triggering downstream signaling cascades. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8’-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE stands out due to its unique bichromene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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